molecular formula C10H9N5 B1615789 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65795-37-1

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No.: B1615789
CAS No.: 65795-37-1
M. Wt: 199.21 g/mol
InChI Key: TYJMBWNFQVCGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is a privileged chemical scaffold known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine involves regioselective monoacylation at various positions on the molecule. Efficient methods have been developed for monoacylation at N1, N3, and N7 positions . These methods typically involve the use of specific acylating agents under controlled conditions to achieve the desired regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and acylating agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, mono-N-acylated derivatives of this compound have been synthesized and evaluated for their biological activities .

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity
Research has demonstrated that derivatives of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine exhibit potent anti-cancer properties. A study focused on its application in breast cancer revealed that specific derivatives, particularly those acylated at the N3 position, showed enhanced potency compared to other modifications. For instance, compound 7f was found to be eight times more effective than the parent compound in inhibiting the growth of MDA-MB-468 breast cancer cells while exhibiting low toxicity to normal human cells .

Mechanism of Action
The mechanism underlying the anti-cancer effects involves targeting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively disrupt cancer cell growth pathways.

Antibacterial Properties

This compound and its derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. Notably, studies have indicated efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compounds exhibit both direct antibacterial effects and potential synergistic effects when combined with traditional antibiotics like sulfonamides .

In Vitro Studies
In vitro testing has confirmed that these compounds can inhibit bacterial growth effectively. For instance, certain derivatives demonstrated enhanced antibacterial activity when tested against resistant strains, indicating their potential as novel therapeutic agents in combating antibiotic resistance .

Antimalarial Activity

The antimalarial potential of this compound has also been explored. Research indicates that specific derivatives exhibit high potency against Plasmodium berghei, a model organism for malaria studies. These findings suggest that the compound could serve as a lead structure for developing new antimalarial drugs .

Chemical Synthesis and Derivatization

The synthesis of this compound involves regioselective monoacylation processes that allow for the creation of a diverse library of derivatives with tailored biological activities. Efficient synthetic routes have been developed to modify various positions on the molecule (N1, N3, N7), enabling researchers to explore structure-activity relationships (SAR) in depth .

Summary Table of Applications

ApplicationActivity TypeNotable Findings
Anti-CancerBreast CancerCompound 7f showed 8-fold potency over parent compound in MDA-MB-468 cells .
AntibacterialBacterial InfectionsEffective against S. aureus and E. coli; synergistic effects with sulfonamides .
AntimalarialMalariaHigh potency against P. berghei; potential for drug development .
Chemical SynthesisDerivatizationRegioselective monoacylation allows diverse derivative creation .

Biological Activity

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (commonly referred to as PQD) is recognized as a privileged chemical scaffold with a diverse array of biological activities. This compound and its derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of PQD, highlighting its mechanisms of action, structure-activity relationships (SAR), and significant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : PQD derivatives have shown potent inhibition of DHFR, an enzyme critical for DNA synthesis in various organisms, making it a target for anticancer and antibacterial therapies .
  • Thrombin Receptor Antagonism : Some derivatives function as antagonists to thrombin receptors, which are involved in platelet activation and coagulation pathways .
  • Antiparasitic Activity : PQD has demonstrated efficacy against Plasmodium species, the causative agents of malaria, showcasing its potential as an antimalarial agent .

Structure-Activity Relationship (SAR)

Research has shown that the biological potency of PQD can be significantly influenced by structural modifications. A study focused on regioselective monoacylation revealed that:

  • N3-acylated Compounds : These compounds typically exhibited enhanced potency compared to N1-acylated counterparts. For instance, compound 7f was found to be eight times more potent than the parent compound in inhibiting MDA-MB-468 breast cancer cells .
  • Solubility Considerations : Modifications at the N7 position were associated with reduced solubility, which could impact bioavailability and therapeutic efficacy .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity TypeEfficacyTarget/PathwayReference
AnticancerPotentBreast cancer cell lines (MDA-MB-468)
AntibacterialModerateDihydrofolate reductase
AntimalarialHighPlasmodium species
Thrombin receptor antagonistModerateProtease activated receptor 1

Case Studies

Several case studies have highlighted the therapeutic potential of PQD:

  • Breast Cancer Research : A focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines was screened for anti-breast cancer activity. The study identified compound 7f as having significant potency without toxicity to normal human cells .
  • Antimalarial Efficacy : In vivo studies demonstrated that certain derivatives could cure infections in Aotus monkeys infected with Plasmodium vivax at doses as low as 1 mg/kg .
  • Antibacterial Activity : Research indicated that some PQD derivatives exhibit synergistic effects when combined with other antibiotics like sulfamethoxazole, enhancing their antibacterial efficacy .

Properties

IUPAC Name

4H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJMBWNFQVCGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215982
Record name 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65795-37-1
Record name 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065795371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000758537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMA7VBB8RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 2
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 3
Reactant of Route 3
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 4
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 5
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 6
Reactant of Route 6
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.